Cas no 858802-70-7 (ethyl 1-oxospiro4.4nonane-2-carboxylate)

ethyl 1-oxospiro4.4nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Spiro[4.4]nonane-2-carboxylic acid, 1-oxo-, ethyl ester
- EN300-1126828
- Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
- Ethyl1-oxospiro[4.4]nonane-2-carboxylate
- 858802-70-7
- ethyl 1-oxospiro4.4nonane-2-carboxylate
-
- Inchi: 1S/C12H18O3/c1-2-15-11(14)9-5-8-12(10(9)13)6-3-4-7-12/h9H,2-8H2,1H3
- InChI Key: WMULSTYRCCOBPD-UHFFFAOYSA-N
- SMILES: C1(=O)C2(CCCC2)CCC1C(OCC)=O
Computed Properties
- Exact Mass: 210.125594432g/mol
- Monoisotopic Mass: 210.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.033 g/cm3(Temp: 33.8 °C)
- Boiling Point: 127 °C(Press: 5 Torr)
- pka: 11.84±0.20(Predicted)
ethyl 1-oxospiro4.4nonane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126828-5g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1126828-0.5g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1126828-1.0g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1126828-0.1g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1126828-0.25g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1126828-10.0g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1126828-10g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1126828-5.0g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1126828-0.05g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1126828-2.5g |
ethyl 1-oxospiro[4.4]nonane-2-carboxylate |
858802-70-7 | 95% | 2.5g |
$1650.0 | 2023-10-26 |
ethyl 1-oxospiro4.4nonane-2-carboxylate Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on ethyl 1-oxospiro4.4nonane-2-carboxylate
Ethyl 1-Oxospiro[4.4]Nonane-2-Carboxylate: A Comprehensive Overview
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate, identified by the CAS number 858802-70-7, is a unique organic compound with a spirocyclic structure. This compound belongs to the class of esters and is characterized by its spiro ring system, which consists of two fused rings sharing a single atom. The spiro structure in ethyl 1-oxospiro[4.4]nonane-2-carboxylate is formed by the fusion of a four-membered ring and another four-membered ring, creating a bicyclic framework that imparts unique chemical properties to the molecule.
The name ethyl 1-oxospiro[4.4]nonane-2-carboxylate reflects its structural features: the "ethyl" group indicates the ester functionality, while "1-oxo" signifies the presence of a ketone group at position 1 of the spiro system. The "nonane" part refers to the nine-membered carbon chain in the compound, and "carboxylate" highlights the ester group attached to it. This compound is often studied for its potential applications in organic synthesis, drug discovery, and materials science due to its rigid and compact structure.
Recent studies have focused on the synthesis and characterization of ethyl 1-oxospiro[4.4]nonane-2-carboxylate, exploring its reactivity and stability under various conditions. Researchers have employed advanced spectroscopic techniques such as NMR and IR to elucidate its molecular structure and confirm its purity. These studies have shown that the compound exhibits good thermal stability, making it suitable for high-temperature applications.
In terms of synthesis, ethyl 1-oxospiro[4.4]nonane-2-carboxylate can be prepared through a variety of methods, including intramolecular cyclization reactions and esterification processes. One common approach involves the reaction of an appropriate diacid with an alcohol in the presence of an acid catalyst, followed by cyclization to form the spiro ring system. The optimization of reaction conditions, such as temperature and solvent choice, has been a key area of investigation to improve yield and purity.
The application of ethyl 1-oxospiro[4.4]nonane-2-carboxylate in pharmaceuticals has garnered significant attention due to its potential as a drug delivery agent or as a building block for more complex molecules. Its rigid structure allows for precise control over molecular interactions, which is crucial in drug design where bioavailability and target specificity are paramount.
Moreover, ethyl 1-oxospiro[4.4]nonane-2-carboxylate has been explored in polymer chemistry as a monomer for synthesizing novel materials with tailored properties. Its ability to form cross-linked networks has been leveraged in developing advanced composites and coatings with enhanced mechanical strength and thermal resistance.
From an environmental perspective, researchers have investigated the biodegradation pathways of ethyl 1-oxospiro[4.4]nonane-2-carboxylate to assess its impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms, leading to the formation of less complex organic compounds.
In conclusion, ethyl 1-oxospiro[4.4]nonane-2-carboxylate (CAS No: 858802-70) is a versatile compound with promising applications across multiple disciplines due to its unique structural features and chemical properties. Continued research into its synthesis, reactivity, and applications will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.
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